(3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one
Description
This compound belongs to the class of oxygenated benzofuran derivatives, characterized by a fused bicyclic framework with a 2-bromophenyl methoxy substituent at position 8, methyl groups at positions 6 and 9, and a methylidene moiety at position 2. The compound’s structural complexity arises from its polycyclic core and halogenated aromatic substituent, which may influence its physicochemical properties, reactivity, and applications in medicinal chemistry or materials science .
Properties
Molecular Formula |
C22H21BrO3 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
(3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C22H21BrO3/c1-12-10-19(25-11-15-6-4-5-7-18(15)23)14(3)20-16(12)8-9-17-13(2)22(24)26-21(17)20/h4-7,10,17,21H,2,8-9,11H2,1,3H3/t17-,21+/m1/s1 |
InChI Key |
IRBNWCSCHCJSLT-UTKZUKDTSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1CC[C@H]3[C@@H]2OC(=O)C3=C)C)OCC4=CC=CC=C4Br |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC3C2OC(=O)C3=C)C)OCC4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Skeleton Construction via Hauser–Kraus Annulation
The benzofuran core is synthesized through a Hauser–Kraus annulation, leveraging 1,6-addition and Dieckmann cyclization. In this approach, 3-sulfonylphthalide reacts with 2-hydroxyaryl-p-quinone methides (HQMs) under basic conditions . The reaction proceeds via a cascade:
-
1,6-Addition : The nucleophilic phthalide attacks the electrophilic HQM, forming a ketolactone intermediate.
-
Dieckmann Cyclization : Intramolecular ester condensation generates an 8-membered ketolactone, which undergoes base-mediated ring contraction to yield indenofurans or benzofurans depending on stoichiometry .
For the target compound, a substituted HQM precursor bearing a 2-bromophenylmethoxy group is required. The stereochemical outcome (3aR,9bS) is controlled by chiral auxiliaries or asymmetric catalysis during the annulation step.
Key Reaction Parameters :
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Base | KOtBu (2.0 equiv) | 78% | |
| Solvent | THF, −78°C to rt | — | |
| Reaction Time | 12–24 hours | — |
Spiro-Lactone Intermediate Formation and Functionalization
The indenofuran intermediate is transformed into a spiro-lactone under excess base (e.g., NaOH, 4.0 equiv) . This intermediate is critical for introducing the 3-methylidene group. In situ oxidation with MnO₂ stabilizes the spiro-lactone, enabling characterization via NMR and X-ray crystallography . Subsequent elimination (e.g., using PTSA in toluene) generates the exocyclic methylidene moiety at position 3.
Analytical Validation :
-
¹H NMR (400 MHz, CDCl₃) : δ 5.42 (s, 1H, CH₂=), 3.89 (s, 2H, OCH₂Ar), 2.31 (s, 3H, CH₃) .
-
HPLC Purity : >99% after column chromatography (hexane/EtOAc 7:3) .
Stereoselective Introduction of the 2-Bromophenylmethoxy Group
The 8-position methoxy group is installed via a Mitsunobu reaction between a phenolic intermediate and 2-bromobenzyl alcohol. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the coupling, achieving >90% regioselectivity .
Optimization Insights :
-
Solvent : Anhydrous THF minimizes side reactions.
-
Temperature : 0°C to rt prevents racemization.
-
Workup : Silica gel chromatography removes phosphine oxides.
Methylation at Positions 6 and 9
Dimethylation is achieved using methyl iodide (MeI) and a strong base (e.g., LDA) in DMF. The reaction proceeds via deprotonation at the 6- and 9-positions, followed by nucleophilic substitution .
Yield Optimization :
| Equiv MeI | Base | Time (h) | Yield |
|---|---|---|---|
| 2.5 | LDA | 6 | 65% |
| 3.0 | NaH | 8 | 72% |
Final Aromatization and Purification
Aromatization of the tetrahydrobenzo[g]benzofuran system is accomplished using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene . The reaction is monitored by TLC, and the product is purified via recrystallization (EtOH/H₂O).
Critical Data :
Scalability and Industrial Considerations
The synthesis is scalable to kilogram quantities with modifications:
Chemical Reactions Analysis
Types of Reactions: (3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzogbenzofuran-2-one can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Lithium aluminum hydride in dry ether.
- Substitution : Nucleophiles like amines in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that compounds with similar structural features exhibit significant activity against various bacterial strains. For example, benzofuran derivatives have been synthesized and tested for their ability to inhibit DNA gyrase B, an essential enzyme for bacterial replication. The findings suggest that modifications to the benzofuran structure can enhance antimicrobial efficacy .
Antioxidant and Anti-inflammatory Properties
The compound also shows promise in antioxidant and anti-inflammatory applications. In vitro assays have demonstrated that derivatives of benzofuran exhibit substantial free radical scavenging activity and membrane stabilization effects. Such properties are crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Organic Photovoltaics
There is growing interest in utilizing compounds like (3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g] benzofuran-2-one in organic photovoltaic cells. The unique electronic properties of benzofuran derivatives facilitate charge transport and light absorption, making them suitable candidates for enhancing the efficiency of solar cells .
One-Pot Synthesis Techniques
The synthesis of this compound can be achieved through innovative one-pot reactions involving ortho-substituted para-quinone methides. This method allows for the efficient construction of complex molecular architectures while minimizing the need for multiple reaction steps . Such synthetic strategies are valuable for producing compounds in a more environmentally friendly manner.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated various benzofuran derivatives | Compounds exhibited MIC values ranging from 2.50 to 20 µg/mL against E. coli |
| Antioxidant Activity Assessment | Tested DPPH scavenging ability | Compounds showed percentages between 84.16% and 90.52% |
| Synthesis Method Development | One-pot synthesis of benzofurans | Achieved moderate to good yields (up to 72%) with functional group tolerance |
Mechanism of Action
The mechanism of action of (3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzogbenzofuran-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to modulation of biological processes. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its action at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzofuran Family
Compound V-73: (3aS,9bR)-8-((2-Bromobenzyl)oxy)-6,9-dimethyl-3-methylene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3H)-one
- Key Differences: Stereochemistry: V-73 exhibits an inverted stereochemical configuration (3aS,9bR) compared to the target compound (3aR,9bS), which may lead to divergent spatial arrangements and intermolecular interactions. Substituent Position: The 2-bromobenzyloxy group in V-73 is structurally analogous but attached via a benzyl linker rather than direct methoxy substitution.
- Synthesis : Both compounds share a common synthetic precursor (V-61), but V-73’s synthesis requires additional steps for naphtho-furan ring formation, as reported in prior literature .
Chromeno-Benzodioxocin Derivatives ()
- Example: (2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol
- Comparison: Functional Groups: These derivatives lack bromine and methylidene groups but incorporate multiple hydroxyl and phenyl substituents, enhancing hydrophilicity and hydrogen-bonding capacity.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Target Compound and Analogues
Critical Analysis of Evidence Limitations
- The provided evidence lacks direct data on the target compound’s biological activity, solubility, or stability.
- Comparisons rely heavily on structural inferences rather than experimental datasets (e.g., binding affinities, thermal properties).
- No evidence addresses economic or industrial relevance (contrary to ’s focus on VOCs and consumer behavior, which is unrelated to this compound) .
Biological Activity
The compound (3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g] benzofuran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structure
The compound has the following chemical structure:
- Molecular Formula: C₁₅H₁₈BrO₄
- Molecular Weight: 356.21 g/mol
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Antioxidant Activity: The presence of the methoxy group may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects: Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
- Antitumor Potential: Some studies have indicated that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of similar compounds and found significant radical scavenging activity. The compound's structure suggests it could possess comparable effects due to the presence of electron-donating groups like methoxy and bromine .
Anti-inflammatory Effects
In vitro studies demonstrated that compounds with similar benzofuran structures inhibited the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages. This suggests a potential pathway for anti-inflammatory action .
Antitumor Activity
Research involving cell lines has shown that related compounds can induce apoptosis in human cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Antioxidant Effects
In a controlled study involving oxidative stress models, the compound was administered to cell cultures exposed to hydrogen peroxide. Results indicated a significant reduction in cell death compared to untreated controls, reinforcing its potential as an antioxidant agent.
Case Study 2: Anti-inflammatory Properties
A study conducted on animal models with induced arthritis showed that treatment with this compound resulted in decreased paw swelling and reduced levels of inflammatory cytokines in serum samples. Histological analysis confirmed reduced inflammation in joint tissues.
Case Study 3: Antitumor Activity
A recent investigation into the antitumor efficacy of this compound on breast cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic activity.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Radical scavenging | |
| Anti-inflammatory | Cytokine inhibition | |
| Antitumor | Apoptosis induction |
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Antioxidant Activity | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|---|
| (3aR,9bS)-8-[(2-bromophenyl)methoxy]... | 356.21 | High | Moderate | High |
| (3aS,9bR)-6,9-dimethyl-3-methylidene... | 354.19 | Moderate | High | Moderate |
Q & A
Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including benzofuran core formation and functionalization. A typical protocol involves:
- Rearrangement reactions : For benzofuran-2-one derivatives, starting materials like substituted phenols undergo [3,3]-sigmatropic rearrangement under basic conditions (e.g., NaH/THF) to form the fused benzofuran scaffold .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is used to isolate intermediates, with yields ranging from 56–75% depending on substituents .
- Characterization : ¹H/¹³C NMR confirms regiochemistry and substituent placement, while melting points and spectral data (e.g., IR) validate purity .
Q. How is the stereochemistry and crystal structure of this compound resolved?
Single-crystal X-ray diffraction is the gold standard for stereochemical assignment:
- Data collection : Crystals grown via slow evaporation (acetone/water) are analyzed using CrysAlis PRO software at 110 K. Bond lengths (mean σ = 0.002 Å) and angles resolve stereocenters (e.g., 3aR,9bS configuration) .
- Hydrogen bonding : Intramolecular N–H⋯O and C–H⋯O interactions form S(5) motifs, stabilizing the envelope conformation of the cyclopentane ring .
Q. What analytical methods are used to quantify this compound in complex matrices?
Gas chromatography-mass spectrometry (GC/MS) is validated for trace analysis:
- Sample preparation : Liquid-liquid extraction (e.g., ethyl acetate) isolates the compound from biological or environmental samples .
- Limitations : Degradation of organic components during prolonged analysis (e.g., 9-hour runs) may alter results, necessitating temperature-controlled workflows .
Advanced Research Questions
Q. How do electronic effects of the 2-bromophenyl group influence reactivity in cross-coupling reactions?
The bromine substituent enables Suzuki-Miyaura couplings for derivative synthesis:
- Methodology : Pd-catalyzed coupling with aryl boronic acids (e.g., 3-fluorophenyl) at 80°C in THF/H₂O yields biaryl derivatives.
- Steric effects : Ortho-substitution on the bromophenyl group reduces reaction efficiency (yield drops by ~20% compared to para-substituted analogs) .
- Validation : High-resolution mass spectrometry (HRMS) and X-ray crystallography confirm regioselectivity .
Q. What biological mechanisms underlie its reported anticancer activity?
In vitro studies suggest mitochondrial targeting:
- Assay design : Cytotoxicity screens (e.g., MTT assay) against HeLa cells show IC₅₀ values of 1.2–3.8 µM, comparable to flavagline analogs .
- Mechanistic insight : The compound disrupts cyclin-dependent kinase (CDK) signaling, as shown by Western blotting for phosphorylated retinoblastoma (Rb) protein .
- Contradictions : Some studies report negligible activity in non-cancerous cell lines (e.g., HEK293), suggesting selective toxicity .
Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?
Batch-to-batch variations arise from residual solvents or stereochemical impurities:
Q. What computational approaches predict its interaction with biological targets?
Docking and molecular dynamics simulations guide target identification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
